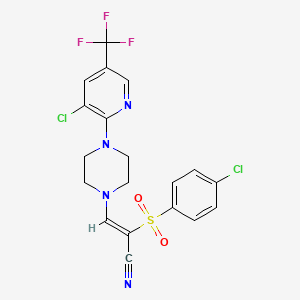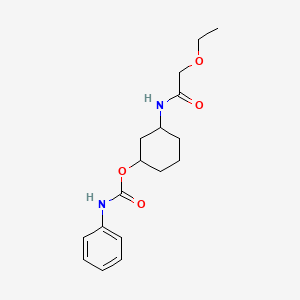
3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamates are a category of organic compounds with the general formula R2NC(O)OR, which are formally derived from carbamic acid (NH2COOH). The term includes organic compounds, formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .
Synthesis Analysis
Carbamate esters arise via alcoholysis of carbamoyl chlorides: R2NC(O)Cl + R’OH → R2NCO2R’ + HCl. Alternatively, carbamates can be formed from chloroformates and amines: R’OC(O)Cl + R2NH → R2NCO2R’ + HCl .Molecular Structure Analysis
The molecular structure of carbamates is based on structures generated from information available in ECHA’s databases. If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+4 cation and the carbonate CO2−3 or bicarbonate HCO−3 anions .Physical And Chemical Properties Analysis
While carbamic acids are unstable, many carbamate esters and salts are stable and well known .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
A study on the neurochemical effects of methoxetamine (a related compound) in mice found that it and similar ketamine analogues, including 3-MeO-PCE and 3-MeO-PCMo, are high affinity ligands for the glutamate NMDA receptor. These compounds have been found to influence dopamine and serotonin concentrations in the brain, which could explain their psychotomimetic effects in human users (Roth et al., 2013). Another study evaluated the influence of methoxetamine on dopamine and serotonin levels using microdialysis, comparing its effects with those of ketamine and showing that methoxetamine causes significant increases in these neurotransmitters, particularly in the prefrontal cortex (Fuchigami et al., 2015).
Analytical and Synthetic Characterizations
Research on the synthesis and analytical characterizations of N-alkyl-arylcyclohexylamines, including derivatives of 3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate, has been conducted to aid in the identification of newly emerging substances of abuse. These studies provide analytical data essential for distinguishing between structural isomers and understanding their pharmacological activities (Wallach et al., 2016).
Antimicrobial Research
A novel approach in antimicrobial research involves the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating promising results as antimicrobial agents. This research explores the potential of incorporating specific functional groups into the chemical structure to enhance antimicrobial activity (Darwish et al., 2014).
Environmental Degradation Studies
Studies on the radical-induced degradation of acetaminophen with Fe3O4 magnetic nanoparticles as heterogeneous activators of peroxymonosulfate illustrate the potential of related compounds in environmental applications. This research highlights how these compounds can be used to catalyze the degradation of pollutants in water, demonstrating their utility beyond pharmacological applications (Tan et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[(2-ethoxyacetyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-22-12-16(20)18-14-9-6-10-15(11-14)23-17(21)19-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONBYUATJVPRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyacetamido)cyclohexyl phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

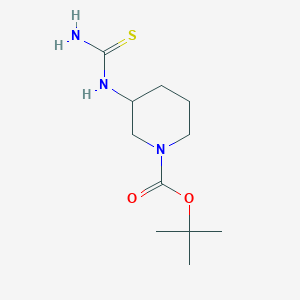
![N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2644851.png)
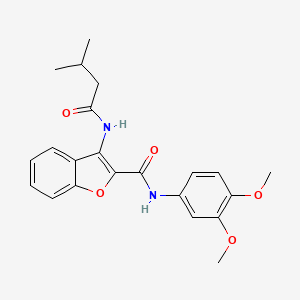
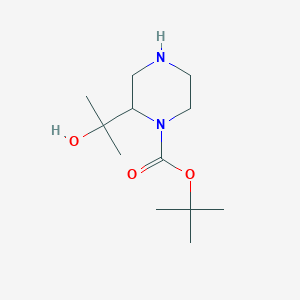
![(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate](/img/structure/B2644855.png)
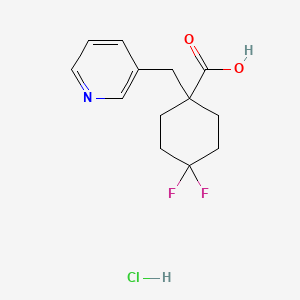

![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)

![ethyl 1-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2644863.png)
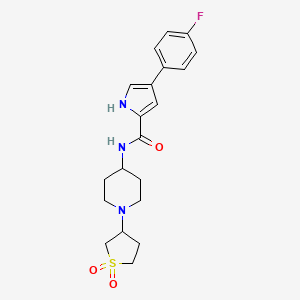
![(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2644865.png)
![1-methyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644869.png)
